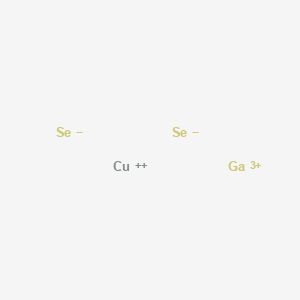

Copper;gallium;selenium(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Copper;gallium;selenium(2-) is a compound that consists of copper, gallium, and selenium ions. This compound is often found in the form of copper indium gallium selenide (CIGS), which is a semiconductor material used in thin-film solar cells. The unique properties of this compound make it highly efficient for photovoltaic applications, achieving efficiencies comparable to traditional silicon-based solar cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of copper;gallium;selenium(2-) typically involves the co-evaporation of copper, gallium, and selenium in a vacuum chamber. This process ensures precise control over the stoichiometry of the resulting compound. Another common method is the sequential sputtering of copper and gallium layers followed by selenization, where the layers are exposed to selenium vapor at high temperatures .

Industrial Production Methods

In industrial settings, the production of copper;gallium;selenium(2-) often involves large-scale co-evaporation or sputtering processes. These methods are favored for their ability to produce uniform thin films with high reproducibility. The use of flexible substrates, such as polyimide, allows for the production of lightweight and flexible solar panels .

Analyse Chemischer Reaktionen

Types of Reactions

Copper;gallium;selenium(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the properties of the compound for specific applications.

Common Reagents and Conditions

Oxidation: Exposure to oxygen or air at elevated temperatures can oxidize the compound, forming oxides of copper and gallium.

Reduction: Hydrogen gas or other reducing agents can reduce the compound, often used to remove oxides formed during oxidation.

Substitution: Halogen gases, such as chlorine or bromine, can substitute selenium in the compound, altering its electronic properties.

Major Products Formed

The major products formed from these reactions include various oxides, reduced forms of the compound, and substituted derivatives. These products can be tailored for specific applications in electronics and photovoltaics .

Wissenschaftliche Forschungsanwendungen

Copper;gallium;selenium(2-) has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other semiconductor materials.

Biology: Investigated for potential use in biosensors due to its unique electronic properties.

Medicine: Explored for use in medical imaging and diagnostic devices.

Industry: Widely used in the production of thin-film solar cells, flexible electronics, and other optoelectronic devices

Wirkmechanismus

The mechanism by which copper;gallium;selenium(2-) exerts its effects is primarily through its semiconductor properties. The compound has a direct bandgap, allowing it to efficiently absorb and convert sunlight into electricity. The molecular targets include the conduction and valence bands, where electron-hole pairs are generated and separated to produce an electric current .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Copper indium selenide (CIS): Similar to copper;gallium;selenium(2-), but with indium instead of gallium.

Cadmium telluride (CdTe): Another semiconductor material used in thin-film solar cells.

Zinc oxide (ZnO): Used as a transparent conducting oxide in conjunction with copper;gallium;selenium(2-).

Uniqueness

Copper;gallium;selenium(2-) is unique due to its tunable bandgap, high absorption coefficient, and long-term stability. These properties make it highly efficient for photovoltaic applications and flexible electronics, setting it apart from other similar compounds .

Eigenschaften

Molekularformel |

CuGaSe2+ |

|---|---|

Molekulargewicht |

291.21 g/mol |

IUPAC-Name |

copper;gallium;selenium(2-) |

InChI |

InChI=1S/Cu.Ga.2Se/q+2;+3;2*-2 |

InChI-Schlüssel |

XHNXPWHHMZCMBU-UHFFFAOYSA-N |

Kanonische SMILES |

[Cu+2].[Ga+3].[Se-2].[Se-2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)

![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)

![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)